molecular formula C20H18N6O2S B12131744 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B12131744
M. Wt: 406.5 g/mol
InChI Key: SMHNPAKDOZIQEG-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-3-thione derivatives functionalized with heterocyclic moieties. Its structure includes a furan-2-ylmethyl group at the 4-position of the triazole ring, a pyrazin-2-yl group at the 5-position, and an N-(4-methylphenyl)acetamide side chain. The furan and pyrazine rings contribute to its π-π stacking and hydrogen-bonding capabilities, enhancing interactions with biological targets .

Synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in alkaline ethanol , the compound exhibits notable anti-exudative activity (AEA) in rodent models, with efficacy comparable to diclofenac sodium at 10 mg/kg . Its structural uniqueness lies in the combination of a furan-based alkyl group and pyrazine, differentiating it from other triazole-acetamide derivatives.

Properties

Molecular Formula

C20H18N6O2S

Molecular Weight

406.5 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C20H18N6O2S/c1-14-4-6-15(7-5-14)23-18(27)13-29-20-25-24-19(17-11-21-8-9-22-17)26(20)12-16-3-2-10-28-16/h2-11H,12-13H2,1H3,(H,23,27)

InChI Key

SMHNPAKDOZIQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization with hydrazine hydrate.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced by reacting the triazole intermediate with pyrazine-2-carboxylic acid under appropriate conditions.

    Final Coupling: The final step involves coupling the triazole-pyrazine intermediate with 4-methylphenyl acetamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the compound with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound has potential antimicrobial properties, making it a candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, which is useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.

Medicine

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, forming stable complexes that can inhibit enzyme activity. The furan and pyrazine rings can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Activity

The table below compares key structural analogs, highlighting substituent variations and their pharmacological outcomes:

Compound Name Substituents (Position 4, 5, and Acetamide) Key Pharmacological Activity Potency vs. Reference
Target Compound 4-(Furan-2-ylmethyl), 5-(Pyrazin-2-yl), N-(4-methylphenyl) Anti-exudative 8/21 derivatives outperformed diclofenac
2-{[4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 4-Ethyl, 5-(Pyrazin-2-yl), N-(2-fluorophenyl) Not reported (structural analog) N/A
2-{[4-Ethyl-5-(Pyrazin-2-yl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide 4-Ethyl, 5-(Pyrazin-2-yl), N-(2-isopropylphenyl) Not reported (structural analog) N/A
N-(2-Methyl-5-nitrophenyl)-2-[(5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-Methyl, 5-(Phenoxy-methyl), N-(2-methyl-5-nitrophenyl) Anti-inflammatory (denaturation inhibition) Moderate activity
KA3 4-(Substituted aryl carbamoyl), 5-(Pyridin-4-yl), N-aryl Antimicrobial (MIC: 12.5–25 µg/mL), Antioxidant Superior to standard drugs
Key Observations:

Anti-Exudative Activity :

  • The target compound’s furan-2-ylmethyl group enhances AEA, likely due to improved hydrophobic interactions in inflammatory pathways . Derivatives with electron-withdrawing groups (e.g., nitro, fluorine) on the phenylacetamide moiety show higher AEA than those with electron-donating groups (e.g., methyl) .
  • In contrast, pyridine-containing analogs (e.g., KA3) prioritize antimicrobial activity over anti-exudative effects .

5-Position Heterocycles: Pyrazine (target compound) vs. pyridine (KA3) affects electron distribution; pyrazine’s nitrogen-rich structure may enhance solubility and hydrogen bonding .

Acetamide Tail :

  • N-(4-Methylphenyl) in the target compound balances lipophilicity and bioavailability. Derivatives with halogenated aryl groups (e.g., 2-fluorophenyl ) exhibit higher membrane permeability but lower solubility .

Physicochemical Properties

Property Target Compound 2-Fluorophenyl Analog KA3
Melting Point (°C) 180–182* 207–208 215–217*
Yield (%) 65–70 45 50–55
LogP (Predicted) 3.2 3.8 2.9
Solubility (mg/mL, H2O) 0.12 0.08 0.15

*Estimated from analogous synthesis methods.

  • The target compound’s lower logP compared to fluorophenyl analogs suggests better aqueous solubility, critical for oral bioavailability.
  • Higher melting points in nitro/methyl-substituted derivatives () correlate with crystallinity and stability.

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